molecular formula C12H18N2O B1395758 (R)-(1-benzylpiperazin-2-yl)methanol CAS No. 725714-18-1

(R)-(1-benzylpiperazin-2-yl)methanol

Cat. No. B1395758
M. Wt: 206.28 g/mol
InChI Key: MIULIYROIRMPCW-GFCCVEGCSA-N
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Description

Molecular Structure Analysis

The molecular structure of “®-(1-benzylpiperazin-2-yl)methanol” is represented by the formula C12H18N2O. Detailed structural analysis such as bond lengths, angles, and conformation would require more specialized resources or computational chemistry methods.


Physical And Chemical Properties Analysis

“®-(1-benzylpiperazin-2-yl)methanol” has a molecular weight of 206.28 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.

Scientific Research Applications

  • Central Nervous System Receptor Affinity : A novel synthesis of substituted (1-benzylpiperazin-2-yl)methanols from (S)-serine has been developed, leading to compounds with promising interaction with central nervous system receptors, specifically σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001).

  • Antimicrobial Activity : New derivatives of benzylpiperazinyl were synthesized and showed significant antibacterial and antifungal activity. Their structure-activity relationships were further explored using molecular docking studies (Mandala et al., 2013).

  • Inhibitors for Endocannabinoid Hydrolases : A series of compounds including benzylpiperazinyl derivatives were prepared and tested for their inhibitory activity on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), demonstrating significant potency and selectivity (Morera et al., 2012).

  • Catalysis in Organic Synthesis : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was developed for catalyzing Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu et al., 2009).

  • Metal-Ligand Bifunctional Catalysis : Research on ruthenium(II)-catalyzed hydrogen transfer between alcohols and carbonyl compounds highlighted the potential of chiral amine auxiliaries in asymmetric transformation, indicating a novel metal-ligand bifunctional catalysis mechanism (Yamakawa, Ito, & Noyori, 2000).

  • Corrosion Inhibition : Derivatives like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol were investigated as corrosion inhibitors for mild steel in acidic medium, showing notable effectiveness and interaction with the steel surface (Ma et al., 2017).

  • Bioreduction of Ketones : The asymmetric bioreduction of bulky ketones using whole microbial cells was explored, producing novel enantiomeric alcohols with high yield and optical purity (Roy et al., 2001).

Safety And Hazards

A Safety Data Sheet (SDS) for “®-(1-benzylpiperazin-2-yl)methanol” is available, which includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

[(2R)-1-benzylpiperazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIULIYROIRMPCW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716765
Record name [(2R)-1-Benzylpiperazin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1-benzylpiperazin-2-yl)methanol

CAS RN

725714-18-1
Record name [(2R)-1-Benzylpiperazin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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